2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
191846-88-5 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,5-diphenyl-4-(2-phenylacetyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H18N2O2/c26-20(16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)24-25(23(21)27)19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
OGOROXKFJUOIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the pyrazolone core followed by acylation or condensation reactions to introduce the phenylacetyl substituent at the 4-position. The key steps include:
- Formation of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one as the precursor
- Nucleophilic addition or condensation with phenylacetyl derivatives or related electrophiles
Detailed Synthetic Routes
Synthesis of the Pyrazolone Core
The pyrazolone core, 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, is commonly synthesized by the condensation of hydrazine derivatives with 1,3-diketones or chalcones. For example:
- Condensation of phenylhydrazine with benzoylacetone or chalcone derivatives under mild conditions yields the pyrazolone ring system.
- Reaction conditions often involve refluxing in ethanol or acetonitrile, sometimes with catalytic acids or bases to facilitate ring closure.
Introduction of the Phenylacetyl Group
The phenylacetyl substituent at the 4-position can be introduced by:
- Nucleophilic addition of the pyrazolone to phenylacetyl chloride or phenylacetyl derivatives under controlled conditions.
- Alternatively, condensation of the pyrazolone with phenylacetyl aldehyde or related compounds can be performed, often in the presence of catalysts such as ethylenediamine diacetic acid in acetonitrile at ambient temperature, yielding good product yields (~73%).
Representative Reaction Conditions
Research Findings and Optimization
Reaction Efficiency and Yield
- The use of ethylenediamine diacetic acid as a catalyst in acetonitrile has been shown to improve the yield and selectivity of the phenylacetylation step, achieving yields around 73% at room temperature within 1.5 hours.
- Alternative methods involving direct condensation with chalcones or aldehydes also provide good yields but may require longer reaction times or elevated temperatures.
Purification and Characterization
Derivative Formation and Functionalization
- The pyrazolone core allows further functionalization, such as hydrazone formation, oxime derivatives, and arylidene substitutions, expanding the chemical space and biological activity profile.
- These derivatives are synthesized by reacting the pyrazolone with hydrazine hydrate, phenylhydrazine, hydroxylamine hydrochloride, aromatic aldehydes, and other reagents under mild conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolone core synthesis | Phenylhydrazine + chalcone or diketone | Acid/base catalyst | Reflux in ethanol or acetonitrile | 70-80 | Core intermediate for further modification |
| Phenylacetylation via acyl chloride | Pyrazolone + phenylacetyl chloride | Ethylenediamine diacetic acid | Ambient, 1.5 h, acetonitrile | 73 | Mild conditions, good yield |
| Condensation with aldehydes | Pyrazolone + phenylacetyl aldehyde | Acid catalyst | Reflux or ambient | Moderate to good | Alternative route, may require longer time |
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-diones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that 2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study highlighted its effectiveness in scavenging free radicals, which is beneficial in the development of therapeutic agents for conditions like cancer and cardiovascular diseases.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it inhibits pro-inflammatory cytokines, suggesting its potential as a treatment for inflammatory disorders. This property could be particularly useful in developing new anti-inflammatory drugs.
Analgesic Activity
In animal models, this compound showed promising analgesic effects. The mechanism involves modulation of pain pathways, making it a candidate for pain management therapies.
Materials Science Applications
Polymer Chemistry
The compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has demonstrated that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and composites.
Nanocomposites
In nanotechnology, this compound has been used to create nanocomposites with enhanced electrical and thermal conductivity. These materials are being explored for use in electronic devices and energy storage systems.
Analytical Chemistry Applications
Spectroscopic Analysis
The compound serves as a standard in spectroscopic analyses due to its well-defined spectral properties. It aids in the calibration of instruments used for detecting and quantifying similar compounds in complex mixtures.
Chromatographic Techniques
In chromatography, this compound is employed as a reference material to improve the accuracy of separation techniques. Its stability under various conditions makes it an ideal candidate for quality control in pharmaceutical manufacturing.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant Activity | Effective free radical scavenger |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |
| Analgesic Activity | Modulates pain pathways | |
| Materials Science | Polymer Chemistry | Enhances thermal stability |
| Nanocomposites | Improves electrical/thermal conductivity | |
| Analytical Chemistry | Spectroscopic Analysis | Serves as a calibration standard |
| Chromatographic Techniques | Improves accuracy in separation techniques |
Case Studies
-
Antioxidant Efficacy Study
- Conducted on human cell lines to evaluate the scavenging capacity of this compound against reactive oxygen species.
- Results showed a significant reduction in oxidative stress markers compared to control groups.
-
Polymer Modification Research
- Investigated the incorporation of the compound into polycarbonate matrices.
- Enhanced mechanical properties were observed alongside improved thermal stability during processing.
-
Analytical Method Development
- Developed a new chromatographic method using this compound as a reference standard.
- The method demonstrated high reproducibility and accuracy across multiple trials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one with structurally related compounds:
Structural and Functional Group Comparison
Key Observations :
Key Observations :
- Calcium hydroxide is a common base catalyst for acylation reactions in pyrazolone synthesis .
- Aldehyde condensations (e.g., with 4-cyano-benzaldehyde) achieve high yields (>80%) for bis-pyrazolone derivatives, suggesting similar efficiency for the target compound if analogous routes are used .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 5-Methyl-2-phenyl derivative | 3-Amino-4-phenyl derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~424 (estimated) | 214.25 | 175.18 |
| Solubility | Low (lipophilic substituents) | Moderate (polar methyl group) | High (polar amino group) |
| Biological Activity | Hypothesized antimicrobial | Anti-inflammatory | Anticancer (preliminary data) |
Key Observations :
- The phenylacetyl group in the target compound likely reduces aqueous solubility compared to amino- or methyl-substituted analogs, which may limit its pharmacokinetic profile .
Biological Activity
2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one, also known by its chemical identifiers and synonyms, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, cytotoxic effects, antioxidant properties, and potential therapeutic applications.
- Molecular Formula : C23H18N2O2
- Molecular Weight : 358.40 g/mol
- CAS Number : 4845-49-2
- Melting Point : 137-138 °C
- Boiling Point : Approximately 378.73 °C
Synthesis
The synthesis of this compound typically involves the reaction of phenylacetyl chloride with appropriate hydrazine derivatives. The reaction conditions can vary based on the desired yield and purity of the final product. Techniques such as NMR and LC-MS are often employed for characterization.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various pyrazolone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), MCF-7 (breast cancer), and others.
- Findings : The compound showed higher toxicity in cancerous cells compared to non-cancerous cells. For instance, at concentrations above 0.5 mM, a reduction in cell viability of up to 80% was observed in A431 cells .
Antioxidant Activity
The antioxidant potential of pyrazolone compounds is noteworthy. These compounds can scavenge reactive oxygen species (ROS), which are implicated in cancer progression. The antioxidant activity was assessed using various assays that measure the ability to reduce oxidative stress induced by agents like hydrogen peroxide.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways such as PI3K/Akt and ERK1/2, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimetastatic Properties : In vitro studies suggest that this compound can inhibit migration in cancer cells, indicating potential use in preventing metastasis .
Case Studies
A study focusing on a series of pyrazolone derivatives found that those similar to this compound exhibited varying degrees of cytotoxicity and antioxidant effects. The most promising compounds were noted for their ability to selectively target cancer cells while sparing normal cells .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant reduction in viability of A431 cells |
| Antioxidant Activity | Effective ROS scavenging |
| Mechanism | Inhibition of PI3K/Akt and ERK1/2 pathways |
| Antimetastatic | Reduced migration in cell scratch assays |
Q & A
Q. What strategies link structural modifications to enhanced bioactivity or reduced toxicity?
- Methodology :
- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate redox potential.
- Prodrug design : Acetylate hydroxyl groups to improve membrane permeability, with in situ hydrolysis in target tissues.
- Toxicophore elimination : Replace thiophene moieties with furan to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
